(2,3-Epoxypropyl)benzene
Overview
Description
(2,3-Epoxypropyl)benzene, also known as (phenylmethyl)oxirane, is an organic compound with the molecular formula C9H10O. It is characterized by the presence of an epoxide group attached to a benzene ring. This compound is a colorless liquid with a boiling point of approximately 98-100°C at 17 mmHg .
Scientific Research Applications
(2,3-Epoxypropyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
(2,3-Epoxypropyl)benzene, also known as 2-Benzyloxirane, is a chemical compound with the empirical formula C9H10O
Mode of Action
It’s known that epoxides like this compound can undergo reactions with nucleophiles present in biological systems, such as the amine groups in proteins or the nucleobases in dna . This can lead to modifications in these macromolecules, potentially altering their function.
Biochemical Pathways
It’s known that epoxides can be metabolized in the body via the epoxide hydrolase pathway . This pathway involves the conversion of the epoxide to a diol, which is generally less reactive and can be further metabolized or excreted from the body.
Pharmacokinetics
Given its physical properties such as a density of 102 g/mL at 25 °C (lit) , it can be inferred that it may have good bioavailability
Result of Action
It’s also worth noting that exposure to this compound may cause skin and eye irritation, and may also cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity can be influenced by the pH and temperature of the environment. Moreover, its stability can be affected by exposure to light and heat. It’s also important to note that safety measures should be taken to avoid inhalation of vapor or mist and to prevent contact with skin and eyes .
Safety and Hazards
“(2,3-Epoxypropyl)benzene” is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
(2,3-Epoxypropyl)benzene plays a crucial role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. One of the primary enzymes that interact with this compound is epoxide hydrolase. This enzyme catalyzes the hydrolysis of the epoxide group, converting this compound into its corresponding diol. The interaction between this compound and epoxide hydrolase is highly enantioselective, meaning that the enzyme preferentially acts on one enantiomer over the other . Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in its metabolic processing .
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce apoptosis in certain cell types by activating caspases, which are enzymes involved in programmed cell death . This compound also affects cell signaling pathways, particularly those related to oxidative stress and inflammation. For example, this compound can modulate the expression of genes involved in the cellular response to oxidative stress, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The epoxide group of this compound can form covalent adducts with nucleophilic sites on proteins and DNA, leading to potential genotoxic effects . Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of its corresponding diol . Long-term exposure to this compound in in vitro studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects, including liver damage and oxidative stress . Studies have shown that there is a threshold dose above which this compound induces significant adverse effects, such as apoptosis and inflammation . It is important to carefully control the
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,3-Epoxypropyl)benzene can be synthesized through the epoxidation of allylbenzene. One common method involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, to oxidize allylbenzene, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the careful control of temperature, pressure, and the concentration of reactants to achieve efficient epoxidation .
Chemical Reactions Analysis
Types of Reactions
(2,3-Epoxypropyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Polymerization: This compound can undergo polymerization reactions, particularly in the presence of catalysts like boron trifluoride etherate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines are commonly used under mild conditions to open the epoxide ring.
Polymerization: Catalysts like boron trifluoride etherate are used to initiate the polymerization process.
Major Products Formed
Nucleophilic Substitution: Substituted alcohols or amines, depending on the nucleophile used.
Reduction: Benzyl alcohol is a common product formed from the reduction of this compound.
Polymerization: Polymeric materials with varying properties depending on the reaction conditions and catalysts used.
Comparison with Similar Compounds
Similar Compounds
Styrene oxide: Similar in structure but lacks the benzyl group.
Benzyl glycidyl ether: Contains an additional ether linkage compared to (2,3-Epoxypropyl)benzene.
Cyclohexene oxide: Contains a cyclohexane ring instead of a benzene ring.
Uniqueness
This compound is unique due to its combination of an aromatic benzene ring and an epoxide group. This structure imparts specific reactivity and properties that are distinct from other epoxide-containing compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-benzyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDMLXYWGLECEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032201 | |
Record name | Phenylpropylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4436-24-2 | |
Record name | 2-(Phenylmethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4436-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allylbenzene 2',3'-epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, (phenylmethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylpropylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-Epoxypropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BENZYLOXIRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKQ2758W1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.